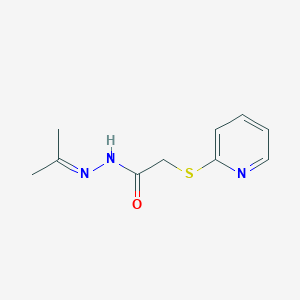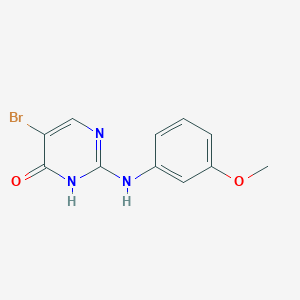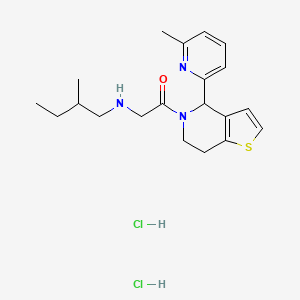
RUSKI-201dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RUSKI-201 dihydrochloride is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat). It plays a crucial role in blocking Hedgehog (Hh) signaling in Shh-overexpressing cells and inhibiting Hh palmitoylation. This compound is a promising chemical probe for studying the catalytic function of Hhat.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: RUSKI-201 dihydrochloride can be synthesized through various chemical reactions involving the selective modification of precursor molecules. The synthetic route typically involves the following steps:
Activation of the precursor molecule: The precursor molecule is activated using specific reagents to introduce reactive functional groups.
Coupling reaction: The activated precursor is then coupled with other chemical entities to form the desired intermediate.
Purification and isolation: The intermediate is purified and isolated to obtain the final product, RUSKI-201 dihydrochloride.
Industrial Production Methods: Industrial production of RUSKI-201 dihydrochloride involves scaling up the synthetic routes described above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and potency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: RUSKI-201 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of RUSKI-201 dihydrochloride.
Wissenschaftliche Forschungsanwendungen
RUSKI-201 dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the catalytic function of Hhat.
Biology: The compound is employed in biological research to investigate Hh signaling pathways and their role in cellular processes.
Medicine: RUSKI-201 dihydrochloride is explored for its potential therapeutic applications in diseases involving dysregulated Hh signaling.
Industry: The compound is utilized in the development of new drugs and chemical probes for various industrial applications.
Wirkmechanismus
RUSKI-201 dihydrochloride exerts its effects by inhibiting the activity of Hhat. By blocking Hh signaling and inhibiting Hh palmitoylation, the compound disrupts the normal function of Hh proteins, leading to the suppression of Hh pathway activity. The molecular targets and pathways involved include the Hhat enzyme and the Hh signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Compound A: Another Hhat inhibitor with moderate potency.
Compound B: A chemical probe used in Hh signaling research.
Compound C: A less selective Hhat inhibitor with broader activity.
Eigenschaften
IUPAC Name |
2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS.2ClH/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17;;/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDOZEOETHEGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


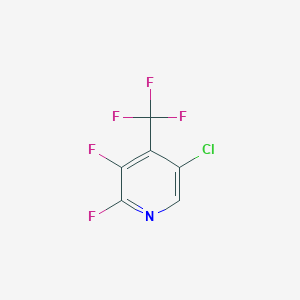
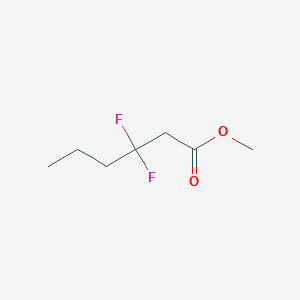
![[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B8055670.png)
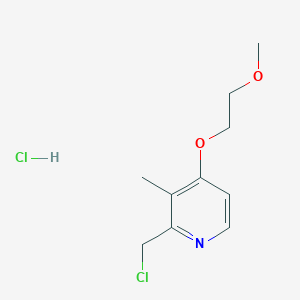

![4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid](/img/structure/B8055699.png)
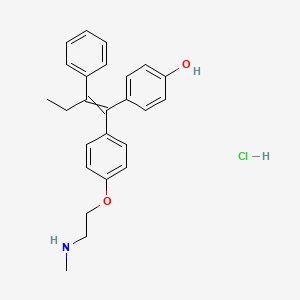
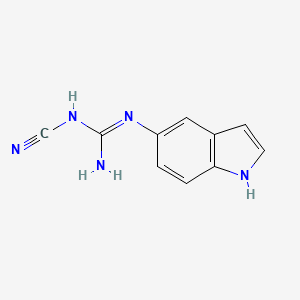
![1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindole-3-carbaldehyde](/img/structure/B8055722.png)
![[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)
